JP 1302 Dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JP 1302 二塩酸塩は、α-2C アドレナリン受容体の強力かつ選択的な拮抗薬です。 この化合物は、α-2C アドレナリン受容体サブタイプに対する高い親和性と選択性で知られており、他のα-2 アドレナリン受容体サブタイプに対して約50倍の選択性を示します 。 抗うつ薬および抗精神病薬様効果の可能性について研究されています .

準備方法

合成経路と反応条件: JP 1302 二塩酸塩の合成は、N-[4-(4-メチル-1-ピペラジニル)フェニル]-9-アクリジナミンと塩酸を反応させて、二塩酸塩を形成することによって行われます 。 反応条件は通常、ジメチルスルホキシド (DMSO) やポリエチレングリコール (PEG) 300 などの溶媒の使用を含み、Tween 80 と水を添加して、必要な溶解性と安定性を達成します .

工業生産方法: JP 1302 二塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、高純度と収率を確保するために、反応条件を慎重に制御することを伴います。 この化合物は通常、-20°C で保管され、安定性を維持します .

化学反応の分析

反応の種類: JP 1302 二塩酸塩は、ピペラジンやアクリジン部分などの反応性官能基の存在により、主に置換反応を起こします .

一般的な試薬と条件: JP 1302 二塩酸塩の合成と反応で使用される一般的な試薬には、塩酸、ジメチルスルホキシド、ポリエチレングリコール、Tween 80 などがあります 。これらの反応は通常、目的の生成物が形成されるように、制御された温度とpH条件下で行われます。

生成される主な生成物: JP 1302 二塩酸塩の合成から生成される主な生成物は、N-[4-(4-メチル-1-ピペラジニル)フェニル]-9-アクリジナミンの二塩酸塩です .

4. 科学研究への応用

JP 1302 二塩酸塩は、幅広い科学研究への応用を有しています。

科学的研究の応用

Antidepressant and Antipsychotic Effects

JP 1302 has been shown to produce significant antidepressant and antipsychotic-like effects in various animal models. In studies involving the forced swimming test (FST) and prepulse inhibition (PPI) models, JP 1302 effectively reduced immobility and reversed phencyclidine-induced deficits, indicating its potential utility in treating mood disorders .

Table 1: Pharmacological Effects of JP 1302

| Effect | Model Used | Result |

|---|---|---|

| Antidepressant | Forced Swimming Test | Reduced immobility |

| Antipsychotic | Prepulse Inhibition | Reversed PCP-induced deficits |

| Selectivity | Binding Assays | Highly selective for alpha-2C receptors |

Cardiovascular Applications

In cardiomyocyte studies, JP 1302 demonstrated a capacity to inhibit L-type calcium currents (I_CaL), which are crucial for cardiac contractility. The compound's antagonistic effects were characterized by a dose-response relationship, with an IC50 value of approximately 17.9 µM . This inhibition suggests a potential role in managing conditions like heart failure by modulating calcium handling in cardiac cells.

Table 2: Cardiovascular Effects of JP 1302

| Parameter | Measurement Method | Result |

|---|---|---|

| I_CaL Inhibition | Isolated Cardiomyocytes | IC50 = 17.9 µM |

| Reversal of Guanabenz Effects | Dose-Response Assay | Significant rightward shifts observed |

α2-Adrenoceptor Subtype Specificity

JP 1302 exhibits a high degree of selectivity for the alpha-2C adrenoceptor subtype over other adrenergic receptors, making it an invaluable tool for studying the specific roles of these receptors in various physiological processes. Its K_B value at the alpha-2C receptor is approximately 16 nM, with significantly higher values at other subtypes, indicating its potential for targeted therapeutic applications .

Table 3: Receptor Binding Affinities of JP 1302

| Receptor Subtype | K_B Value (nM) |

|---|---|

| Alpha-2C | 16 |

| Alpha-2A | 1500 |

| Alpha-2B | 2200 |

| Alpha-2D | 3150 |

Case Study: Mood Disorders

In a controlled study involving genetically modified mice lacking alpha-2C receptors, researchers observed that administration of JP 1302 led to alterations in behavioral responses compared to wild-type controls. This suggests that the compound's effects are mediated through its action on specific adrenergic pathways, providing insights into its potential as a therapeutic agent for mood disorders .

Case Study: Cardiac Function

Another study investigated the effects of JP 1302 on cardiac contractility in isolated atrial strips. The findings indicated that while JP 1302 did not significantly affect contractile force under normal conditions, it could reverse the negative inotropic effects induced by other agents like guanabenz, highlighting its potential role in cardiac therapies .

作用機序

JP 1302 二塩酸塩は、α-2C アドレナリン受容体を選択的に拮抗することによって効果を発揮します。この受容体は、中枢神経系における神経伝達物質の放出の調節に関与しています。 α-2C アドレナリン受容体を遮断することによって、JP 1302 二塩酸塩は、アドレナリンとノルアドレナリンの結合を阻害し、神経伝達物質の放出を増加させ、その結果、抗うつ薬および抗精神病薬の効果が得られます .

類似の化合物:

アチパメゾール塩酸塩: 神経精神研究で同様の応用を持つ別のα-2 アドレナリン受容体拮抗薬.

JP 1302 二塩酸塩の独自性: JP 1302 二塩酸塩は、α-2C アドレナリン受容体に対する高い選択性により、他のα-2 アドレナリン受容体拮抗薬とは異なります。 この選択性は、さまざまな生理学的および病理学的プロセスにおけるα-2C アドレナリン受容体の特定の役割を研究するための貴重なツールとなっています .

類似化合物との比較

Atipamezole hydrochloride: Another alpha-2 adrenoceptor antagonist with similar applications in neuropsychiatric research.

Pimozide: A dopamine antagonist with antipsychotic properties, used in the treatment of schizophrenia.

Saterinone: A phosphodiesterase III inhibitor with vasodilatory properties, used in the treatment of heart failure.

Uniqueness of JP 1302 Dihydrochloride: this compound is unique due to its high selectivity for the alpha-2C adrenoceptor, which distinguishes it from other alpha-2 adrenoceptor antagonists. This selectivity makes it a valuable tool for studying the specific roles of the alpha-2C adrenoceptor in various physiological and pathological processes .

生物活性

JP 1302 Dihydrochloride is a selective antagonist for the α2C-adrenoceptor subtype, which has garnered attention for its potential therapeutic applications in treating psychiatric disorders such as depression and psychosis. This compound exhibits significant selectivity over other α2-adrenoceptor subtypes, making it a valuable tool for pharmacological research.

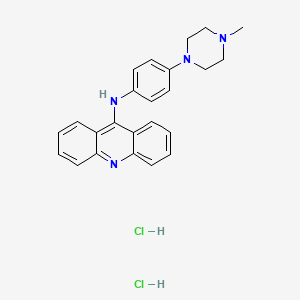

- Chemical Structure : JP 1302 is characterized by its acridinyl structure combined with a piperazine moiety, contributing to its receptor selectivity.

- Selectivity : The compound shows approximately 50-fold selectivity for the α2C subtype compared to α2A and α2B subtypes, with Ki values of 16 nM, 1,500 nM, and 2,200 nM respectively .

JP 1302 functions primarily as an antagonist at the α2C-adrenoceptor, inhibiting the receptor's activity without exhibiting agonistic properties in various physiological assays. This was evidenced by its inability to affect contractile force in ventricular strips and its lack of impact on synaptic vesicle exocytosis in hippocampal neurons .

Antidepressant and Antipsychotic-Like Effects

Research has demonstrated that JP 1302 produces antidepressant and antipsychotic-like effects in animal models:

- Forced Swimming Test (FST) : JP 1302 significantly reduced immobility time, indicating potential antidepressant activity .

- Prepulse Inhibition (PPI) : The compound reversed deficits induced by phencyclidine (PCP), suggesting antipsychotic-like properties .

Cardiovascular Effects

In cardiomyocyte studies, JP 1302 inhibited L-type calcium currents (ICaL) with an IC50 of approximately 17.9 µM. This effect was dose-dependent and demonstrated that JP 1302 can modulate cardiac function through its action on calcium channels .

Antinociceptive Effects

JP 1302 exhibited behavioral antinociception in formalin-induced pain models in rats. This effect was blocked by bicuculline, implicating GABAergic mechanisms in its action .

Research Findings

| Study | Key Findings | Methodology |

|---|---|---|

| Sallinen et al. (2007) | Demonstrated selective antagonism at α2C receptors; behavioral effects consistent with antidepressant activity | In vivo rodent behavioral assays |

| Reilly et al. (2021) | Showed inhibition of ICaL in cardiomyocytes; significant dose-response relationship | Electrophysiological recordings |

| Frontiers in Pharmacology (2022) | Highlighted antinociceptive effects; involvement of GABAergic pathways | Formalin test in rats |

Case Studies

- Antidepressant Activity : In a controlled study using the FST, administration of JP 1302 resulted in a statistically significant decrease in immobility time compared to control groups, supporting its potential as an antidepressant agent.

- Cardiac Function Modulation : A study focused on isolated cardiomyocytes revealed that JP 1302 effectively inhibited calcium currents, suggesting implications for cardiovascular health and potential therapeutic uses in heart conditions.

- Pain Management : The antinociceptive properties observed in formalin tests indicate that JP 1302 may have applications in pain management therapies, especially considering its interaction with GABAergic systems.

特性

IUPAC Name |

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4.2ClH/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24;;/h2-13H,14-17H2,1H3,(H,25,26);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZOADYFJAJZGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。